2-Bromo-4-(chloromethoxy)-1-methylbenzene

Catalog No.
S15862167
CAS No.
M.F
C8H8BrClO
M. Wt
235.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(chloromethoxy)-1-methylbenzene

Product Name

2-Bromo-4-(chloromethoxy)-1-methylbenzene

IUPAC Name

2-bromo-4-(chloromethoxy)-1-methylbenzene

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

InChI

InChI=1S/C8H8BrClO/c1-6-2-3-7(11-5-10)4-8(6)9/h2-4H,5H2,1H3

InChI Key

WGPBPAMHUWIQIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCl)Br

2-Bromo-4-(chloromethoxy)-1-methylbenzene, also known by its Chemical Abstracts Service (CAS) number 27139-97-5, is an organic compound with the molecular formula C8H8BrClOC_8H_8BrClO. This compound features a bromine atom at the second position and a chloromethoxy group at the fourth position of a methyl-substituted benzene ring. The structure can be represented as follows:

Br C6H4 ClOCH3 CH3\text{Br C}_6\text{H}_4\text{ ClOCH}_3\text{ CH}_3

This compound's unique functional groups contribute to its reactivity and potential applications in various chemical processes.

  • Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Elimination Reactions: Under certain conditions, this compound may undergo elimination reactions to form alkenes.
  • Coupling Reactions: It can engage in coupling reactions, particularly in the presence of palladium catalysts, to synthesize more complex aromatic compounds.

These reactions are influenced by the electronic properties imparted by the halogen substituents and the methyl group on the benzene ring.

The synthesis of 2-Bromo-4-(chloromethoxy)-1-methylbenzene can be achieved through several methods:

  • Halogenation of Methylphenol Derivatives: Starting from 4-chloromethyl-1-methylbenzene, bromination using bromine in the presence of iron as a catalyst can yield the desired product.
  • Refluxing with Bromine: The reaction mixture containing 4-chlorotoluene and bromine is refluxed for several hours to facilitate substitution at the ortho position.
  • Microwave-Assisted Synthesis: Recent advances in microwave-assisted organic synthesis have shown that applying microwave irradiation can significantly reduce reaction times and improve yields.

2-Bromo-4-(chloromethoxy)-1-methylbenzene finds applications in various fields:

  • Pharmaceutical Intermediates: It serves as a precursor for synthesizing bioactive molecules in medicinal chemistry.
  • Agrochemicals: The compound may be used in developing herbicides or pesticides due to its potential biological activity.
  • Material Science: It can be utilized in polymer chemistry for producing specialty polymers with desired properties.

Several compounds share structural similarities with 2-Bromo-4-(chloromethoxy)-1-methylbenzene. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberStructural FeaturesNotable Differences
2-Bromo-4-methoxy-1-methylbenzene36942-56-0Methoxy instead of chloromethoxyMore polar due to methoxy group
4-Bromo-1-chloromethyl-2-methylbenzene20072358Chloromethyl at different positionDifferent reactivity patterns
1-Bromo-4-chloromethyl-2-methylbenzene18960610Chloromethyl at para positionVarying electronic effects
2-Bromo-5-methoxy-1,3-dimethylbenzene6267-34-1Additional methyl groupsIncreased steric hindrance

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

233.94471 g/mol

Monoisotopic Mass

233.94471 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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